4,4'-Oxybis(phenyl isocyanate) (CAS 4128-73-8), commonly known as OPDI, is a highly reactive, symmetric aromatic diisocyanate characterized by its central ether linkage (-O-). Presenting as a crystalline solid with a melting point of 64–68 °C, OPDI serves as a specialized precursor for polyurethanes, polyureas, and polyimides. Unlike standard aromatic diisocyanates that utilize direct aryl bonds or methylene bridges, the diphenyl ether core of OPDI imparts unique rotational freedom and alters the hydrogen-bonding dynamics of the resulting polymer hard segments [1]. This makes it a critical building block for formulating advanced materials that require the mechanical toughness of aromatic systems combined with enhanced flexibility and oxidative stability.
Substituting OPDI with commodity aromatic diisocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI) fundamentally compromises polymer performance and longevity. MDI contains a methylene bridge (-CH2-) whose benzylic protons are highly susceptible to auto-oxidation and UV-induced degradation, leading to the rapid formation of highly colored quinone-imide structures (yellowing)[1]. Furthermore, the rigid nature of TDI and the restricted rotation of MDI's methylene group yield stiffer, more brittle hard segments. Procuring OPDI specifically leverages its ether linkage to eliminate these oxidizable benzylic protons while significantly lowering the rotational energy barrier, ensuring that the final elastomer or coating achieves superior oxidative stability and strain-to-failure without requiring external plasticizers [2].
MDI-based polyurethanes suffer from severe yellowing due to the auto-oxidation of the methylene bridge protons into quinone-imide chromophores. OPDI replaces this bridge with an ether oxygen, entirely removing the oxidizable benzylic sites while retaining the high reactivity and mechanical strength of an aromatic diisocyanate[1].
| Evidence Dimension | Presence of oxidizable benzylic/methylene protons |
| Target Compound Data | 0 oxidizable bridge protons (ether linkage) |
| Comparator Or Baseline | MDI (2 highly oxidizable benzylic protons per molecule) |
| Quantified Difference | 100% reduction in methylene-driven quinone-imide chromophore formation sites |
| Conditions | UV exposure and thermal aging of aromatic polyurethane hard segments |
Allows buyers to procure an aromatic diisocyanate that maintains high mechanical strength while bypassing the severe yellowing degradation typical of MDI-based coatings.
The ether linkage in OPDI features a C-O-C bond angle of approximately 120° and a low rotational energy barrier (~1-2 kcal/mol). Compared to rigid direct biphenyls or the restricted methylene bridge in MDI, incorporating OPDI significantly reduces the tensile modulus and increases the strain-to-failure (ductility) of the resulting polymer backbone [1].
| Evidence Dimension | Chain flexibility and tensile modulus |
| Target Compound Data | Lower tensile modulus and higher elongation (ductile failure mode) |
| Comparator Or Baseline | MDI or direct biphenyl diisocyanates (higher modulus, brittle failure mode) |
| Quantified Difference | Significant reduction in backbone rigidity due to ether rotational freedom |
| Conditions | Tensile testing of unplasticized polyimide and polyurethane films |
Essential for material selection when formulating flexible films, adhesives, or elastomers that must endure high mechanical strain without fracturing.
In thermoplastic polyurethanes, the ether oxygen of OPDI serves as an additional hydrogen bond acceptor. This alters the phase separation dynamics compared to MDI, which relies solely on urethane-urethane hydrogen bonding, thereby increasing the cohesive energy density within the crystalline hard segment domains [1].
| Evidence Dimension | Hydrogen bond acceptor site density |
| Target Compound Data | Additional ether oxygen capable of participating in hydrogen bonding |
| Comparator Or Baseline | MDI (hydrocarbon bridge, no additional H-bond acceptor) |
| Quantified Difference | Increased cohesive energy density within the hard segment domains |
| Conditions | Microphase separation in thermoplastic polyurethanes (TPUs) |
Enables the design of TPUs and structural adhesives with superior cohesive strength and tailored thermal transitions compared to standard MDI formulations.
Ideal for specialized coatings and encapsulants where the mechanical robustness and chemical resistance of an aromatic PU are required, but the application demands superior resistance to the auto-oxidative yellowing that plagues standard MDI formulations [1].
Utilized as a precursor to introduce ether linkages into the polyimide backbone, lowering the modulus and improving ductility and processability for bendable electronics and flexible printed circuits[2].
Procured for advanced adhesive formulations where the additional hydrogen-bonding capacity of the ether linkage in the hard segment drives strong phase separation and enhances the cohesive energy density of the adhesive bond[3].
Acute Toxic;Irritant;Health Hazard